Welcome to the BenchChem Online Store!
molecular formula C8H12N2 B1306919 3,5-Dimethylbenzene-1,2-diamine CAS No. 3171-46-8

3,5-Dimethylbenzene-1,2-diamine

Cat. No. B1306919
M. Wt: 136.19 g/mol
InChI Key: DMEPVFSJYHJGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06251903B1

Procedure details

A mixture of 1,2-diamino-4,6-dimethylbenzene (424 mg, 3.11 mmole) and oxalic acid dihydrate (432 mg, 3.43 mmole, used as received) in 4N HCl (20 mL) was refluxed at 120-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the supernatant was removed. The yellow solid was washed with cold water (2×2 mL), collected by filtration, and dried in vacuo for 2 h, affording 516 mg of crude 5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (87%) as a yellow powder. The crude product was taken up in 1 N NaOH (10 mL) and filtered. The filtrate was acidified to pH =3, affording the pure title compound (490 mg) as a light yellow powder; mp:345-347° C. (dec); IR (KBr, cm−1):3460, 3190, 2986, 1716, 1709, 1630. 1H NMR (DMSO-d6): δ11.858 (s, 1H), 11.173 (s, 1H), 6.766 (s, 1H), 6.745 (s, 1H), 2.280 (s, 3), 2.211 (s, 3). HRMS: calcd for C10H10(N2O2 (M+) m/z: 190.0714; found: 190.0744.
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[NH2:10].O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15]>Cl>[CH3:8][C:7]1[CH:6]=[C:5]([CH3:9])[CH:4]=[C:3]2[C:2]=1[NH:1][C:13](=[O:17])[C:14](=[O:15])[NH:10]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
424 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1C)C)N
Name
Quantity
432 mg
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 57.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the supernatant was removed
WASH
Type
WASH
Details
The yellow solid was washed with cold water (2×2 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C2NC(C(NC2=CC(=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.